N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide
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Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound combines the indole moiety with a chromene structure, which enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring . The chromene moiety can be introduced through a subsequent reaction with a suitable chromene precursor under acidic or basic conditions . The final step involves the coupling of the indole and chromene units through an amide bond formation, often using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Br2, Cl2), alkylating agents (R-X)
Major Products
The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted indole derivatives .
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The chromene structure may enhance the compound’s ability to interact with cellular membranes and proteins, contributing to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-ylmethyl)-2-oxochromene-3-carboxamide
- N-(2-methylindol-3-ylmethyl)-2-oxochromene-3-carboxamide
- N-(5-bromoindol-3-ylmethyl)-2-oxochromene-3-carboxamide
Uniqueness
N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide is unique due to the presence of the 1,2-dimethyl substitution on the indole ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-13-9-16-10-14(7-8-18(16)23(13)2)12-22-20(24)17-11-15-5-3-4-6-19(15)26-21(17)25/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRSLHTFRELHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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